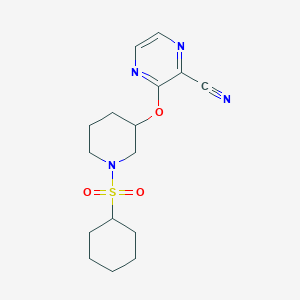
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a pyrazine-2-carbonitrile core have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it may interact with specific proteins or enzymes in the mycobacterium tuberculosis, leading to inhibition of the bacterial growth .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the anti-tubercular activity of similar compounds . This could potentially lead to the clearance of the bacterial infection in the host.
生物活性
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with significant biological activity, particularly in the context of pharmacological applications. Its unique structure, comprising a piperidine ring and a pyrazine moiety, contributes to its interaction with various biological targets. This article reviews the compound's biological activity, including its pharmacodynamics, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H22N4O3S
- Molecular Weight : 350.44 g/mol
- Purity : Typically around 95% .
The compound features a cyclohexylsulfonyl group attached to a piperidine ring, which is further connected to a pyrazine ring through an ether bond. This structural configuration is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to modulate various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
Key Mechanisms Identified:
- Receptor Modulation : The compound has shown affinity for histamine receptors, which are involved in various physiological processes including immune response and neurotransmission.
- Enzyme Inhibition : It may inhibit specific enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmitter breakdown .
Biological Activity Data
A summary of biological activities observed in studies involving this compound is presented in the table below:
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuropharmacology : In a study focusing on the modulation of neurotransmitter systems, this compound demonstrated promising results as a potential treatment for mood disorders by affecting serotonin and dopamine pathways.
- Antimicrobial Studies : Research has indicated that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents .
- Toxicology Assessment : Toxicological evaluations have indicated that at therapeutic doses, the compound has a favorable safety profile, although further studies are needed to fully understand its long-term effects.
特性
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c17-11-15-16(19-9-8-18-15)23-13-5-4-10-20(12-13)24(21,22)14-6-2-1-3-7-14/h8-9,13-14H,1-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBZVNNQJCCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














